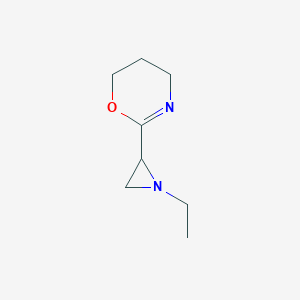
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features both an aziridine and an oxazine ring. Aziridines are three-membered nitrogen-containing rings known for their high ring strain, while oxazines are six-membered rings containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical properties and reactivity to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine typically involves the formation of the aziridine ring followed by the construction of the oxazine ring. One common method involves the alkylation of aziridine with an appropriate alkyl halide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of Lewis acids such as boron trifluoride can promote the cyclization step, leading to higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The oxazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aziridine and oxazine derivatives, such as:
- 2-(1-Methylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Propylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Butylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
Uniqueness
The uniqueness of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine lies in its specific combination of the aziridine and oxazine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
62535-54-0 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(1-ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C8H14N2O/c1-2-10-6-7(10)8-9-4-3-5-11-8/h7H,2-6H2,1H3 |
Clé InChI |
RZYZXHAFQSZWKN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC1C2=NCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















